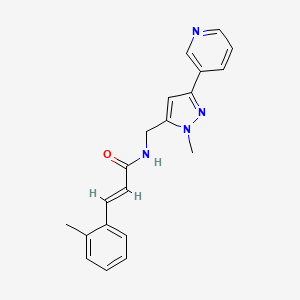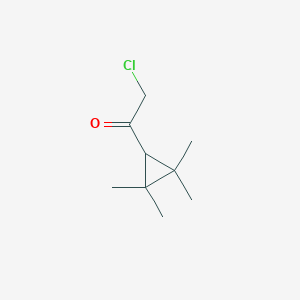
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains phenyl groups (aromatic rings derived from benzene), a hexatriene group (a six-carbon chain with three double bonds), and a tricarbonitrile group (three carbon-nitrogen triple bonds). The presence of these functional groups suggests that the compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the conjugated system of double bonds. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. The phenyl groups might undergo electrophilic aromatic substitution reactions, the carbon-carbon double bonds could participate in addition reactions, and the nitrile groups could undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like its polarity, molecular weight, and the presence of aromatic rings and polar nitrile groups would influence properties like its boiling/melting points, solubility, density, and reactivity .Applications De Recherche Scientifique
Crystallographic Insights and Material Properties
Researchers have explored the crystal structures of compounds related to "(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile," revealing intricate details about their molecular arrangements and interactions. Studies by Asiri et al. (2011) on co-crystals involving related structural analogs demonstrate how molecular interactions, such as hydrogen bonding, influence the formation of helical chains within the crystal lattice. These findings are crucial for understanding the material's structural stability and potential applications in material sciences (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Optical and Electronic Properties
Zeyada et al. (2016) investigated the optical properties of related compounds, emphasizing their potential in thin film applications. Their research highlights how these materials' polycrystalline and nanocrystalline structures impact their optical behavior, which is essential for developing new optoelectronic devices. Such studies provide insights into the materials' absorption parameters and electronic transitions, paving the way for their use in photovoltaic cells and light-emitting diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Functionality and Reactivity
Further research delves into the chemical reactivity and functionality of these compounds, exploring their potential applications in creating porous materials with specific chemical functionalities. Kiang et al. (1999) demonstrated how modifications to the central aromatic ring and the introduction of various pendant groups can influence the porous structure of phenylacetylene silver salts. This work is fundamental in designing materials with tailored pore sizes and chemical properties for applications in catalysis, gas storage, and separation technologies (Kiang, Gardner, Lee, Xu, & Lobkovsky, 1999).
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it can form polymers or other interesting materials), or synthetic chemistry (as a building block for synthesizing other complex molecules) .
Propriétés
IUPAC Name |
(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4/c22-20-9-5-4-8-16(20)10-11-18(15-6-2-1-3-7-15)19(14-25)21(26)17(12-23)13-24/h1-11H,26H2/b11-10+,19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMYHRBCQRHSB-JHCJNROZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=C(C#N)C#N)N)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C#N)\C(=C(C#N)C#N)N)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)
![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)
![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)


![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2709814.png)
